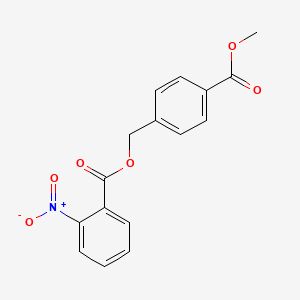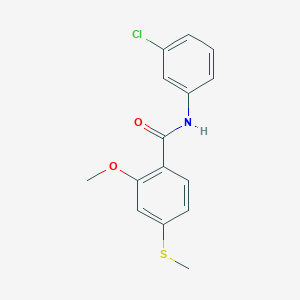
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as CMMD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects make N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and tumor growth. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of COX-2 and iNOS, which are key enzymes involved in the production of pro-inflammatory cytokines and nitric oxide. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the activation of NF-κB and to induce apoptosis in cancer cells. These effects make N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying inflammation and tumor growth. However, N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize and analyze. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide also has some toxicity concerns, and its safety profile needs to be further investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide. One area of research is the development of more efficient synthesis methods for N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide and its analogs. Another area of research is the investigation of the safety and efficacy of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide in preclinical and clinical studies. N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has shown promising results in animal models of inflammation and cancer, and further studies are needed to evaluate its potential as a therapeutic agent. Additionally, the mechanism of action of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide needs to be further elucidated to identify potential targets for drug development. Overall, N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is a promising compound that has the potential to be developed into a new class of drugs for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 3-chlorophenyl isocyanate with 2-methoxy-4-(methylthio)aniline in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide. The synthesis of N-(3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been optimized to improve the yield and purity of the final product, and various modifications to the synthesis method have been reported in the literature.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)6-7-13(14)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCZDAMVUAXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)



![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
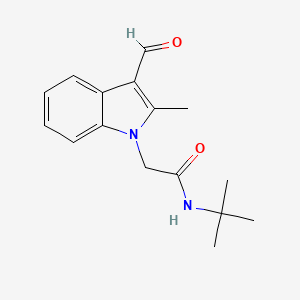
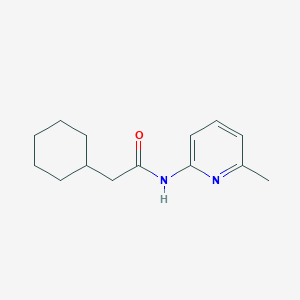
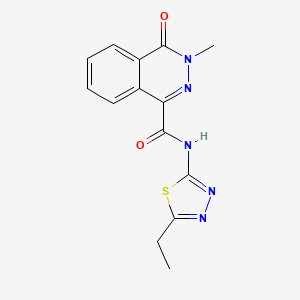
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
